8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
描述
属性
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-3-21-12-13(20(2)15(24)19-14(12)23)18-16(21)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOJORIYNJKHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.82 g/mol. The presence of the chlorophenyl group and the thioketone moiety contributes to its lipophilicity and potential interactions with biological targets.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| This compound | 45 ± 5.0 | 30 ± 4.5 |
| Paclitaxel | 5.25–11.03 (μg/mL) | 7.76 (μg/mL) |
The compound showed an IC50 value of 45 μM against MCF-7 and 30 μM against HeLa, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents like paclitaxel .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may disrupt cellular signaling pathways critical for cell survival and proliferation, including those involving mitogen-activated protein kinases (MAPKs) and caspase activation .
Case Studies
- Case Study on Antitumor Activity : A recent investigation focused on synthesizing derivatives of purine compounds similar to the target compound. The synthesized derivatives were tested for their antitumor properties, revealing that modifications in the thioketone structure significantly enhanced their cytotoxicity against various cancer cell lines .
- Comparative Study with Other Derivatives : In a comparative study involving several purine derivatives, it was found that the presence of a chlorophenyl group significantly improved the lipophilicity and subsequent cellular uptake of the compounds, leading to enhanced biological activity .
Discussion
The promising cytotoxic properties of This compound suggest its potential as a lead compound for further development in cancer therapy. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
化学反应分析
Oxidation of the Thioether Group
The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃).
-
Products :
-
Sulfoxide: at lower oxidation potentials.
-
Sulfone: under stronger oxidative conditions.
-
Example :
This reaction is critical for modulating the compound’s electronic properties and solubility .
Nucleophilic Substitution at the Thioether
The sulfur atom in the thioether can act as a leaving group in nucleophilic substitution reactions:
-
Reagents : Alkyl halides, amines, or thiols.
-
Mechanism :
-
Displacement of the thioether group by stronger nucleophiles (e.g., amines) under basic conditions.
-
Example :
Reaction with benzylamine:
This modification could enhance binding affinity in biological systems.
Ketone Functional Group Reactivity
The 2-oxoethyl group (–CO–) participates in condensation and reduction reactions:
-
Condensation :
-
Formation of hydrazones or Schiff bases with hydrazines or primary amines.
-
-
Reduction :
-
Conversion to a secondary alcohol using NaBH₄ or LiAlH₄.
-
These reactions enable structural diversification for pharmacological optimization .
Purine Ring Modifications
The purine core offers sites for electrophilic or nucleophilic attacks:
-
N-Alkylation :
-
Reaction at N3 or N7 positions with alkyl halides.
-
-
Hydrolysis :
-
Acidic or basic cleavage of the purine ring, though steric hindrance from substituents may limit reactivity.
-
Example :
Selective alkylation at N7:
Such modifications are pivotal in tuning kinase inhibition profiles .
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the compound may undergo:
-
C–S Bond Cleavage :
-
Generation of thiyl radicals, leading to dimerization or cross-coupling products.
-
-
Hydrogen Abstraction :
-
Reactivity at benzylic or allylic positions adjacent to the thioether.
-
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Applications |
|---|---|---|---|
| Thioether Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone | Solubility modulation |
| Nucleophilic Substitution | Amines, Alkyl Halides | Thioether displacement derivatives | Bioactivity enhancement |
| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Structural diversification |
| Purine Alkylation | CH₃I, K₂CO₃ | N-Alkylated purines | Kinase inhibition optimization |
常见问题
Basic: What are the standard protocols for synthesizing 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione?
Methodological Answer:
The synthesis typically involves sequential functionalization of the purine core. A common approach includes:
Nucleophilic substitution at the 8-position using a thiol-containing intermediate (e.g., 2-(4-chlorophenyl)-2-oxoethyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF).
Alkylation at the 7-position with ethyl iodide or ethyl bromide in polar aprotic solvents (e.g., DMSO or DMF) at 60–80°C.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Key considerations: Monitor reaction progress using TLC, and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are optimal for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing 7-ethyl vs. 3-methyl groups).
- X-ray Crystallography : For absolute configuration determination, particularly if crystalline derivatives are obtainable.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₆H₁₆ClN₄O₃S).
Note: Compare spectral data with structurally analogous purine derivatives to resolve ambiguities .
Basic: How should researchers design initial bioactivity evaluations for this compound?
Methodological Answer:
In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.
Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.
Key controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can synthesis yields be optimized without compromising purity?
Methodological Answer:
- Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of intermediates.
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps.
- Temperature gradients : Perform reactions under microwave irradiation (e.g., 100°C for 30 minutes) to reduce side-product formation.
Validation: Track intermediates via LC-MS and optimize quenching conditions to prevent hydrolysis .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize assay conditions : Ensure consistent cell lines, culture media, and incubation times.
- Compound purity verification : Re-test batches with ≥98% purity (HPLC-UV) to exclude impurities as confounding factors.
- Mechanistic follow-up : Use proteomics (e.g., Western blot for apoptosis markers) to confirm observed bioactivity aligns with proposed pathways (e.g., caspase-3 activation) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
Systematic substitution : Synthesize analogs with variations at the 8-thioether (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) or 7-ethyl group (e.g., propyl vs. ethyl).
Bioisosteric replacements : Test sulfone (-SO₂-) or amine (-NH-) groups in place of the thioether (-S-).
3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity trends.
Data integration: Cross-reference SAR with docking studies to identify critical binding interactions .
Advanced: How to perform computational docking studies to predict biological targets?
Methodological Answer:
Target selection : Prioritize enzymes with known purine-binding sites (e.g., kinases, phosphodiesterases).
Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
Validation : Compare predicted binding poses with crystallographic data from analogous compounds (e.g., theophylline derivatives).
Key parameters: Adjust grid box size to encompass active sites and run 50+ docking simulations for statistical robustness .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).
- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolysis of the thioether bond).
- Simulated biological fluids : Test stability in PBS (pH 7.4) and human serum at 37°C over 24–72 hours .
Advanced: How to elucidate the reaction mechanism of thioether formation at the 8-position?
Methodological Answer:
Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiols.
Trapping intermediates : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways.
DFT calculations : Model transition states (e.g., Gaussian 16) to identify energy barriers for nucleophilic attack vs. radical coupling .
Advanced: How to ensure reproducibility of experimental results across laboratories?
Methodological Answer:
- Detailed SOPs : Document solvent grades, equipment calibration (e.g., NMR shimming), and incubation times.
- Collaborative validation : Share compound aliquots and cell lines between labs to control batch variability.
- Data transparency : Publish raw spectral data (e.g., NMR FID files) and assay readouts in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
